molecular formula C6H3ClN4O3 B592478 2,6-Dioxo-3H-purine-9-carbonyl chloride CAS No. 127265-49-0

2,6-Dioxo-3H-purine-9-carbonyl chloride

Cat. No.: B592478
CAS No.: 127265-49-0
M. Wt: 214.565
InChI Key: MXIPOPWDCHIWBZ-UHFFFAOYSA-N
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Description

2,6-Dioxo-3H-purine-9-carbonyl chloride is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxo-3H-purine-9-carbonyl chloride typically involves the chlorination of 2,6-dioxopurine derivatives. One common method starts with 2,6-dichloropurine as a substrate. The chlorination reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus oxychloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxo-3H-purine-9-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a purine derivative with an amine group replacing the chloride.

Scientific Research Applications

2,6-Dioxo-3H-purine-9-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dioxo-3H-purine-9-carbonyl chloride involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets include enzymes involved in purine metabolism and DNA synthesis. The compound’s structure allows it to form stable complexes with these enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dioxo-1,2,3,6-tetrahydro-9H-purine-9-carbonyl chloride
  • 2,6-Dichloropurine

Uniqueness

2,6-Dioxo-3H-purine-9-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it has a higher reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

127265-49-0

Molecular Formula

C6H3ClN4O3

Molecular Weight

214.565

IUPAC Name

2,6-dioxo-3H-purine-9-carbonyl chloride

InChI

InChI=1S/C6H3ClN4O3/c7-5(13)11-1-8-2-3(11)9-6(14)10-4(2)12/h1H,(H2,9,10,12,14)

InChI Key

MXIPOPWDCHIWBZ-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1C(=O)Cl)NC(=O)NC2=O

Synonyms

9H-Purine-9-carbonyl chloride, 1,2,3,6-tetrahydro-2,6-dioxo- (9CI)

Origin of Product

United States

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